Methyl 3,6-difluoro-2-methylbenzoate

Description

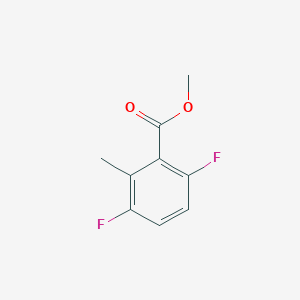

Methyl 3,6-difluoro-2-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine atoms at the 3- and 6-positions and a methyl group at the 2-position. Its molecular formula is C₉H₈F₂O₂, with a molar mass of 188.16 g/mol.

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

methyl 3,6-difluoro-2-methylbenzoate |

InChI |

InChI=1S/C9H8F2O2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

PXXSHBIXNMGJCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,6-difluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3,6-difluoro-2-methylbenzoic acid is reacted with a methyl ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-difluoro-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amines or thiols.

Reduction: 3,6-difluoro-2-methylbenzyl alcohol.

Oxidation: 3,6-difluoro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3,6-difluoro-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,6-difluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3,6-difluoro-2-methylbenzoate with structurally analogous fluorinated benzoates, focusing on substituent patterns, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Fluorine atoms at the 3- and 6-positions (meta/para to the ester group) create electron-deficient aromatic systems, enhancing electrophilic substitution resistance compared to non-fluorinated analogs .

Biological Activity: Dual fluorine substitution (as in this compound) is associated with increased lipophilicity and membrane permeability, critical for drug bioavailability . Methoxy or amino substituents (e.g., in ) introduce polar interactions, making those compounds more suitable for targeting hydrophilic biological sites.

Industrial Applications :

- Trifluoromethyl-substituted analogs (e.g., ) are favored in agrochemicals due to their resistance to environmental degradation.

- This compound’s simpler structure may offer cost-effective synthesis advantages over trifluoromethylated derivatives .

Table 2: Physical and Chemical Properties of Selected Compounds

Research Implications and Gaps

- Environmental Impact : Fluorinated benzoates are persistent in ecosystems; comparative studies on their degradation pathways are needed .

Biological Activity

Methyl 3,6-difluoro-2-methylbenzoate is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of difluoro and methyl substituents on the benzoate ring. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Initial findings suggest that the compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. The presence of fluorine atoms in the structure often enhances the lipophilicity and bioavailability of compounds, which can lead to increased potency and selectivity in biological systems.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential interactions with enzymes related to metabolic pathways |

| Antimicrobial Activity | Exhibited activity against certain bacterial strains in preliminary studies |

| Cytotoxicity | Initial assessments suggest possible cytotoxic effects on cancer cell lines |

| Binding Affinity | Studies indicate potential for specific binding to protein targets |

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the difluoro group enhances interaction with biomolecular targets due to increased electronegativity and steric effects. This can lead to altered binding affinities for enzymes or receptors involved in metabolic pathways.

Future Directions

Further research is needed to explore the full scope of biological activities associated with this compound. Focus areas include:

- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate its pharmacodynamics and pharmacokinetics.

- Mechanistic Studies : Investigating the specific molecular interactions with target proteins or enzymes.

- SAR Analysis : Structure-activity relationship studies to optimize the compound for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.